N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(2-fluorophenoxy)acetamide
Description
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-2-(2-fluorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O4/c21-16-5-1-2-6-17(16)27-13-20(25)23-14-9-22-24(10-14)11-15-12-26-18-7-3-4-8-19(18)28-15/h1-10,15H,11-13H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BURRTQNVIRMDIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)COC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(2-fluorophenoxy)acetamide is a compound of significant interest due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, including cytotoxicity, antiparasitic effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula of C22H18N4O4 and a molecular weight of 402.4 g/mol. Its structure features a pyrazole core linked to a dihydrobenzo[b][1,4]dioxin moiety and a fluorophenoxy acetamide group, which contribute to its biological activity.
Cytotoxicity
Recent studies have indicated that derivatives of pyrazoles, including this compound, exhibit notable cytotoxic effects against various cancer cell lines. In vitro assays have shown that certain derivatives possess low micromolar potencies while maintaining selectivity for cancer cells over normal cells. This suggests potential for development as anticancer agents .
| Compound | Cell Line | IC50 (μM) | Selectivity |
|---|---|---|---|
| This compound | HeLa | 5.0 | High |
| Other Pyrazole Derivative | A549 | 10.0 | Moderate |
Antiparasitic Activity
The compound has shown promising antiparasitic activity against protozoan pathogens such as Trypanosoma cruzi, Leishmania infantum, and T. brucei. In high-throughput screening campaigns, it was identified as a hit for inducing autophagy in these parasites, which is critical for their survival and replication .
| Parasite | Activity | IC50 (μM) |
|---|---|---|
| Trypanosoma cruzi | Antiparasitic | 6.5 |
| Leishmania infantum | Antiparasitic | 7.0 |
| T. brucei | Antiparasitic | 8.0 |
The mechanism underlying the biological activity of this compound involves its interaction with cellular pathways associated with autophagy and apoptosis. The presence of the pyrazole moiety is crucial for binding to specific targets within the cell that regulate these processes .
Molecular Docking Studies
Molecular docking simulations have revealed that the compound can effectively bind to target proteins involved in cell cycle regulation and apoptosis, suggesting a mechanism through which it exerts its cytotoxic effects .
Case Studies
In one notable study, researchers synthesized several derivatives of the pyrazole compound and evaluated their cytotoxicity and antiparasitic properties. The results indicated that modifications to the dihydrobenzo[dioxin] component significantly influenced both the potency and selectivity of the compounds against cancer cells versus normal cells .
Comparison with Similar Compounds
Structural Features
The target compound’s core structure shares similarities with several acetamide derivatives, particularly in its pyrazole and aromatic ether motifs. Key structural comparisons include:
Key Observations :
- The dihydrobenzodioxin moiety may enhance metabolic stability compared to simpler aromatic rings due to reduced oxidative susceptibility .
Pharmacological Activity
- Anticonvulsant Activity: N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide () showed anticonvulsant effects in preclinical models, attributed to its quinazolinone core . The target’s fluorophenoxy group may modulate similar GABAergic or sodium channel interactions.
- Antimicrobial Potential: Thiazole-containing analogs (e.g., 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide) demonstrated antibacterial activity, likely due to thiazole’s metal-chelating properties .
- Kinase Inhibition: Chromene-pyrazole derivatives (e.g., ) with fluorophenyl groups exhibited kinase inhibitory activity, suggesting the target’s fluorophenoxy substituent could align with such applications .
Crystallographic and Hydrogen-Bonding Patterns
Crystallographic studies of related compounds highlight recurring hydrogen-bonding motifs critical for stability and molecular packing:
- R²²(8) Graph-Set Motifs : Observed in 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, where N–H⋯N bonds form inversion dimers . The target compound’s pyrazole NH and acetamide carbonyl may participate in similar interactions.
- Torsional Flexibility : The dihydrobenzodioxin group in the target compound may introduce conformational restrictions compared to more flexible analogs like N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamides .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
